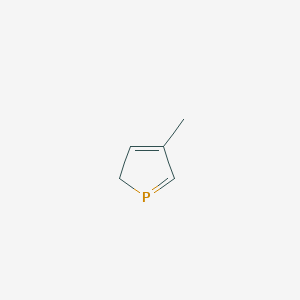

4-Methyl-2H-phosphole

Description

Structure

3D Structure

Properties

CAS No. |

156541-10-5 |

|---|---|

Molecular Formula |

C5H7P |

Molecular Weight |

98.08 g/mol |

IUPAC Name |

4-methyl-2H-phosphole |

InChI |

InChI=1S/C5H7P/c1-5-2-3-6-4-5/h2,4H,3H2,1H3 |

InChI Key |

CALHNUPRAOAIDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCP=C1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 4 Methyl 2h Phosphole

Electronic Structure Elucidation of Phosphole Systems

The electronic nature of the phosphole ring is distinct from its lighter nitrogen analogue, pyrrole (B145914), primarily due to the larger size and different bonding characteristics of the phosphorus atom.

Phospholes are generally considered to have low aromatic character. researchgate.net Unlike pyrrole, where the nitrogen lone pair readily participates in the π-electron system to satisfy Hückel's rule (4n+2 π electrons), the phosphorus atom in phosphole tends to maintain a pyramidal geometry. This geometry results in poor overlap between the phosphorus lone pair orbital and the π-system of the butadiene fragment, thus hindering cyclic delocalization. researchgate.net

The degree of aromaticity can be quantified using various computational indices, such as Nucleus-Independent Chemical Shifts (NICS). NICS calculations typically yield values for phosphole that are significantly less negative than those for classic aromatic heterocycles like pyrrole and thiophene (B33073), indicating a weaker ring current and consequently, lower aromaticity. nih.gov The pyramidality of the phosphorus atom is a key factor; as the sum of the bond angles at phosphorus decreases (i.e., it becomes more pyramidal), the aromaticity also decreases. nih.gov The introduction of a methyl group at the 4-position, as in 4-Methyl-2H-phosphole, is not expected to fundamentally alter this low aromatic character, as its electronic influence is minor compared to the overriding effect of the phosphorus atom's geometry.

| Compound | Aromaticity Index (e.g., NICS(0) in ppm) | General Aromaticity |

|---|---|---|

| Benzene | -9.7 | Aromatic |

| Pyrrole | -15.2 | Aromatic |

| Thiophene | -13.6 | Aromatic |

| Phosphole (1H-isomer) | -3.1 | Non-aromatic / Weakly anti-aromatic |

Note: NICS values are representative and can vary with the level of theory used in calculations. The data illustrates the general trend.

Molecular Orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within a molecule. libretexts.org The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern the molecule's reactivity.

For 2H-phospholes, the electronic structure is characterized by a significant interaction known as σ–π hyperconjugation. The pyramidal geometry at the phosphorus center allows for overlap between the π* orbital of the butadiene moiety and the σ* orbital of the exocyclic P-H bond. This interaction has a profound effect: it stabilizes and lowers the energy of the LUMO. Consequently, phospholes are better electron acceptors compared to their pyrrole counterparts.

The HOMO is typically a π-type orbital with significant electron density on the carbon backbone of the diene system. The LUMO, influenced by the aforementioned hyperconjugation, has substantial character from both the π* system and the σ*(P-H) orbital. researchgate.net This low-lying LUMO is a key feature of phosphole chemistry. researchgate.net

| Molecular Orbital | Primary Character | Key Influences | Implication for Reactivity |

|---|---|---|---|

| HOMO | π-orbital of the diene fragment | Substituents on the carbon ring | Site of electrophilic attack |

| LUMO | π* orbital of the diene fragment mixed with σ(P-H) | σ–π* hyperconjugation | Site of nucleophilic attack; electron-accepting ability |

Substituents can modify the electronic properties of the phosphole ring through inductive and resonance effects. libretexts.orgrsc.org A methyl group, as in this compound, is a weak electron-donating group primarily through an inductive effect.

Isomeric Stability and Interconversion Dynamics

Phospholes can exist in three isomeric forms: 1H, 2H, and 3H, which differ in the position of the "extra" hydrogen atom and the bonding at the phosphorus center. The relative stability of these isomers and the mechanisms of their interconversion are key areas of computational investigation.

Quantum chemical calculations, particularly those that include electron correlation effects like Møller-Plesset perturbation theory (MP2), are effective for determining the relative energies of isomers. kuleuven.be For the parent phosphole (R=H), computational studies have shown that the 2H-isomer can be the most stable form. kuleuven.be This contrasts with simpler Hartree-Fock (HF) calculations which sometimes incorrectly favor the 1H-isomer. kuleuven.be

The relative stability is a delicate balance of factors including ring strain, conjugation, and the bonding environment of the phosphorus atom. In this compound, the 2H-isomer benefits from a conjugated diene system. The 1H-isomer suffers from the pyramidal geometry at phosphorus, which limits aromatic stabilization. The 3H-isomer interrupts the conjugation of the diene system. Therefore, it is computationally predicted that the 2H- and 1H-isomers are close in energy, with the 3H-isomer being significantly less stable.

| Isomer | General Structure | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| 2-Methyl-2H-phosphole | P=C double bond in ring | 0.0 (Reference) |

| 1-Methyl-1H-phosphole | Trivalent phosphorus (σ³) | +0.5 to +2.0 |

| 3-Methyl-3H-phosphole | Interrupted conjugation | > +10.0 |

Note: These values are representative based on trends reported for substituted phospholes and demonstrate the typical energy ordering. The exact values depend on the computational method.

The interconversion between phosphole isomers is not a simple tautomerism but proceeds through a pericyclic reaction known as a acs.orgacs.org-sigmatropic rearrangement. kuleuven.beacs.org This is a concerted intramolecular process where a sigma-bonded group (in this case, a hydrogen atom) migrates across a five-atom π-system. fiveable.mewikipedia.org

For example, the conversion of a 1H-phosphole to a 2H-phosphole involves the shift of the hydrogen atom from the phosphorus to the adjacent α-carbon. This reaction is governed by the principles of orbital symmetry (Woodward-Hoffmann rules). fiveable.me Computational studies model the transition state for this rearrangement, allowing for the calculation of the activation energy barrier. These barriers are typically low enough to allow for facile interconversion at or near room temperature, suggesting that phosphole isomers often exist in a dynamic equilibrium. acs.org The facility of these rearrangements is a hallmark of phosphole chemistry and is crucial for understanding their reactivity, as a less stable isomer might be the one that participates in a particular reaction. acs.org

Reaction Mechanism Prediction and Validation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate details of reaction mechanisms involving organophosphorus compounds. For this compound, DFT calculations provide invaluable insights into its reactivity, particularly in cycloaddition reactions and its susceptibility to electrophilic and nucleophilic attack at the phosphorus center. These theoretical investigations allow for the prediction of reaction pathways, the characterization of transition states, and the validation of experimental observations.

Computational Modeling of Cycloaddition Pathways Involving 2H-Phospholes

2H-phospholes, including this compound, are known to participate readily in cycloaddition reactions, most notably [4+2] Diels-Alder reactions, where they can act as the diene component. DFT calculations have been instrumental in modeling these reaction pathways and understanding the factors that govern their kinetics and stereoselectivity.

Theoretical studies on the dimerization of the parent 2H-phosphole have shown that the [4+2] cycloaddition proceeds with a relatively low activation energy, indicating a facile process. nih.govalrasheedcol.edu.iq The presence of a methyl group at the 4-position in this compound is expected to have a modest electronic effect on the diene system, slightly influencing the reaction rate. DFT calculations on model systems have demonstrated a preference for the endo transition state in these cycloadditions, which is a common feature in Diels-Alder reactions and is often attributed to favorable secondary orbital interactions. nih.govalrasheedcol.edu.iq

Furthermore, DFT has been successfully employed to predict the regioselectivity of hetero-Diels-Alder reactions involving 2H-phospholes and various dienophiles. researchgate.netnih.gov By calculating the energies of the possible transition states leading to different regioisomers, researchers can accurately predict the major product of the reaction. These computational models take into account both steric and electronic effects, providing a comprehensive understanding of the reaction's outcome. The calculated activation energies for the cycloaddition of 2H-phospholes are generally found to be lower than those for their 1H- and 3H-phosphole isomers, highlighting the enhanced reactivity of the 2H-tautomer in such reactions. alrasheedcol.edu.iq

| Pathway | Transition State | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | Endo | ~15-20 | nih.govalrasheedcol.edu.iq |

| [4+2] Cycloaddition | Exo | ~16-22 | nih.govalrasheedcol.edu.iq |

Simulation of Electrophilic and Nucleophilic Reactivity Profiles at the Phosphorus Center

The phosphorus atom in this compound possesses a lone pair of electrons, making it a potential site for both electrophilic and nucleophilic attack. DFT calculations, through various analysis techniques, can effectively simulate and predict the reactivity of this phosphorus center.

Molecular Electrostatic Potential (MEP) maps are a key tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic or nucleophilic attack. For a molecule like this compound, the MEP map would be expected to show a region of negative electrostatic potential (typically colored red) localized on the phosphorus atom, corresponding to the electron density of the lone pair. This negative region indicates that the phosphorus center is a likely site for attack by electrophiles. Conversely, regions of positive potential (blue) would indicate electron-deficient areas.

Natural Bond Orbital (NBO) analysis provides a method for calculating the partial charges on each atom. In this compound, the phosphorus atom is expected to carry a negative partial charge, further supporting its nucleophilic character. The magnitude of this charge can be correlated with its reactivity towards electrophiles.

Frontier Molecular Orbital (FMO) theory , based on the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers further insights. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to have a significant contribution from the phosphorus lone pair, indicating that this is the primary site for interaction with electrophiles. The energy of the HOMO can be correlated with the molecule's ionization potential and its nucleophilic reactivity. The LUMO, on the other hand, would likely be a π* orbital of the diene system, and its energy is relevant for reactions with nucleophiles.

| Descriptor | Value | Implication for Reactivity |

|---|---|---|

| NBO Partial Charge on P | -0.2 to -0.4 e | Indicates a nucleophilic phosphorus center. |

| HOMO Energy | -5.5 to -6.5 eV | Relatively high energy suggests good electron-donating ability. |

| LUMO Energy | +0.5 to +1.5 eV | Positive energy suggests a moderate electrophilicity of the π system. |

| HOMO Composition | Significant p-character on the P atom | Confirms the phosphorus lone pair as the primary site of nucleophilicity. |

These computational approaches collectively provide a detailed and predictive understanding of the chemical behavior of this compound, guiding synthetic efforts and deepening our fundamental knowledge of this heterocyclic system.

Mechanistic Studies and Reaction Pathways of 4 Methyl 2h Phosphole Systems

Cycloaddition Reactions of the 2H-Phosphole Diene System

The diene system of 2H-phospholes, including 4-Methyl-2H-phosphole, is highly reactive and participates in a range of cycloaddition reactions. These transformations are key to constructing bicyclic and polycyclic phosphorus-containing frameworks.

Diels-Alder Reactions with Dienophiles and Dimerization Processes of 2H-Phospholes

2H-phospholes are transient species that readily engage in [4+2] cycloaddition reactions, behaving as potent dienes. nih.gov They react with various dienophiles like alkenes and alkynes to form 1-phosphanorbornene and 1-phosphanorbornadiene systems, respectively. acs.org The reactivity of 2H-phospholes is often harnessed from their more stable 1H-phosphole isomers, which undergo a acs.orgrsc.org sigmatropic shift at elevated temperatures to generate the reactive 2H-tautomer in situ. nih.govacs.org

Computational studies, specifically using Density Functional Theory (DFT) at the B3LYP level, have explored the dimerization of phospholes. These studies indicate that for [4+2] cycloaddition dimerization reactions, the endo transition states are energetically favored over the exo transition states by approximately 1 to 4.5 kcal/mol. researchgate.netacs.orgfigshare.com This preference is attributed to stabilizing secondary orbital interactions. researchgate.netacs.orgfigshare.com The dimerization of 2H-phospholes is predicted to be a facile process, a finding that aligns with experimental observations. researchgate.netacs.orgfigshare.com For instance, the [4+2] P-P bonded dimer of 3,4-dimethyl-2H-phosphole adopts an endo geometry. researchgate.net This dimer can serve as a generator for the monomeric 2H-phosphole at around 100 °C, which can then be trapped by dienophiles like diphenylacetylene. researchgate.net

Theoretical examinations of the Diels-Alder reaction between 2H-phosphole and 1,3-butadiene (B125203) have shown that the kinetic product is the norbornene derivative, while the thermodynamic product is a bicyclo[4.3.0]nonadiene skeleton. nih.govcdnsciencepub.com These studies also highlight a slight kinetic preference for the endo addition. cdnsciencepub.com

Table 1: Theoretical Activation and Reaction Energies for Diels-Alder Reactions of Phosphole Isomers with Ethylene (B1197577)

| Reactant | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| 1H-Phosphole | High | - |

| 2H-Phosphole | Low | - |

| 3H-Phosphole | High | - |

Data sourced from semi-empirical AM1 method calculations. niscpr.res.in

Hetero-Diels-Alder Reactions of 2H-Phospholes

The reactivity of the 2H-phosphole diene system extends to hetero-Diels-Alder reactions with a variety of heterodienophiles. For example, transient 2H-phospholes react with aldehydes at elevated temperatures (around 150 °C) to yield [4+2] P-O cycloadducts. acs.orgnih.gov In these reactions, the endo-substituted product is typically the major isomer. acs.orgnih.gov When α,β-unsaturated aldehydes such as cinnamaldehyde (B126680) are used, cycloaddition occurs competitively at both the C=O and C=C double bonds, with the C=O addition being the major pathway. acs.orgnih.gov

2H-phospholes also undergo hetero-Diels-Alder reactions with allenes. rsc.orgrsc.org These reactions with arylallenes proceed with high yield and excellent regioselectivity, with the cycloaddition occurring selectively at the internal C=C double bond of the allene (B1206475) to produce 6-methylene-1-phosphanorbornenes. rsc.org DFT calculations have been employed to rationalize the observed regioselectivity. rsc.orgrsc.org Furthermore, reactions with activated imines, such as N-sulfonyl-α-iminoesters, lead to the formation of 1-phospha-2-azanorbornenes in a stereoselective phospha-aza-Diels-Alder reaction. researchgate.netd-nb.info

Table 2: Reactivity of Transient 2-phenyl-3,4-dimethyl-5H-phosphole with Various Dienophiles

| Dienophile | Reaction Type | Product(s) |

|---|---|---|

| Aldehydes (RCHO) | Hetero-Diels-Alder | [4+2] P-O cycloadducts (endo and exo isomers) |

| trans-Cinnamaldehyde | Competitive Hetero-Diels-Alder | Major: C=O addition product; Minor: C=C addition product |

| Diphenylacetylene | Diels-Alder | Trapped cycloadduct |

Data compiled from studies on the reactivity of transient 2H-phospholes. acs.orgnih.gov

Intramolecular Cycloadditions Involving Phosphole Moieties

Intramolecular Diels-Alder reactions involving phosphole moieties provide a powerful synthetic route to rigid polycyclic phosphine (B1218219) ligands. acs.org It has been demonstrated that 2H-phospholes can undergo intramolecular [4+2] cycloadditions within the coordination sphere of a transition metal. acs.orgacs.orgfigshare.com For instance, a molybdenum carbonyl complex of 3,4-dimethyl-1-phenylphosphole (DMPP) and an unsaturated tertiary phosphine undergoes a acs.orgrsc.org phenyl migration at approximately 145 °C, which is followed by or occurs simultaneously with an intramolecular cycloaddition. acs.orgacs.org This reaction produces a conformationally rigid bidentate ligand containing the 1-phosphanorbornene bicyclic system. acs.orgacs.org These reactions are highly stereoselective, yielding a single diastereomer as the major product, and are believed to proceed through a concerted mechanism. acs.org

Reactivity at the Phosphorus Center in this compound and Analogues

The phosphorus atom in phospholes is a key site of reactivity, capable of acting as both an electrophile and a nucleophile, depending on its coordination and the reaction conditions.

Electrophilic Reactivity Profiles of the Phosphorus Atom

The phosphorus atom in trivalent phospholes possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophiles. wikipedia.org However, the electrophilic character of the phosphorus atom can be induced. Computational studies have revealed that within the five-membered ring of 2H-phosphindole, a polarizable PC3 unit can lead to the formation of an electrophilic phosphorus atom (P+) and a nucleophilic carbon atom (C-). researchgate.net This ambiphilic nature is modulated by structural resonance. researchgate.net

Electrophilic reactions are a cornerstone of trivalent phosphorus chemistry, leading to the formation of phosphine ligands and other valuable organophosphorus compounds. mdpi.com Asymmetric electrophilic substitution reactions at a stereogenic phosphorus center are of particular interest for the synthesis of P-chiral compounds. mdpi.com These reactions, such as bimolecular electrophilic substitution SE2(P), often proceed with retention of the absolute configuration at the phosphorus center. mdpi.com

Nucleophilic Reactivity Profiles of the Phosphorus Atom

While the lone pair on the phosphorus atom in phospholes typically imparts nucleophilic character, the reactivity can be influenced by substituents. ntu.edu.sg The presence of electron-withdrawing groups on the phosphorus atom can diminish its nucleophilicity. beilstein-journals.orgnih.gov

The nucleophilicity of the phosphorus center is central to its role as a ligand in transition metal complexes. wikipedia.orgdiva-portal.org The phosphorus atom readily coordinates to metals, and this coordination can, in turn, influence the reactivity of the phosphole ring itself. acs.org The formation of phospholide ions through deprotonation creates a highly nucleophilic phosphorus center. nih.gov Furthermore, the cleavage of the P-N bond in 1-phospha-2-azanorbornenes by nucleophiles highlights the susceptibility of the phosphorus atom to nucleophilic attack in certain heterocyclic systems. d-nb.infoacs.org

Photochemical and Thermal Transformations of Phosphole Ring Systems

Phosphole rings exhibit a range of transformations when subjected to heat or light. scielo.brscielo.br These reactions are fundamental to the functionalization and modification of the phosphole core. Key transformations include sigmatropic shifts, ring expansion, and photochromic reactions.

A primary thermal process in 1H-phospholes is the scielo.brcdnsciencepub.com-sigmatropic shift of the substituent on the phosphorus atom. thieme-connect.ded-nb.info This rearrangement leads to the formation of a transient, highly reactive 2H-phosphole isomer. thieme-connect.ded-nb.info This tautomerization is crucial as the 2H-phosphole acts as a powerful diene, readily participating in Diels-Alder reactions. d-nb.info At elevated temperatures, dimerization of phospholes can also occur, which is proposed to proceed through a [4+2] cycloaddition involving an intermediate 3H-phosphole as the dienophile. d-nb.info

Phosphole derivatives can also undergo thermal ring expansion. For instance, the pyrolysis of certain phosphabicyclo[3.1.0]hex-2-ene oxides, which can be derived from phospholes, leads to ring-expanded products. cdnsciencepub.com Similarly, the thermal transformation of phosphole-dichlorocarbene adducts has been utilized to synthesize dihydrophosphorins. acs.org

Photochemical transformations are also a significant aspect of phosphole chemistry. Benzo[b]phosphole oxides, for example, can exhibit photochromism, where UV irradiation induces a reversible cyclization reaction. rsc.org Subsequent irradiation with visible light can trigger a photocycloreversion, reverting the molecule to its open form. rsc.org The synthesis of such compounds can also be achieved through photoelectrochemical methods, which combine photocatalysis with anodic oxidation to drive the desired annulation reactions. uni-regensburg.de Recent studies on the dehydrogenative cyclization of 2,3-diarylbenzophospholes under visible light, assisted by a Lewis acid like Bi(OTf)₃, have shown that the reaction likely proceeds through a singlet excited state, with C-H bond cleavage being the rate-limiting step. rsc.org

| Transformation Type | Conditions | Key Intermediates/Pathways | Typical Products | Reference |

|---|---|---|---|---|

| scielo.brcdnsciencepub.com-Sigmatropic Shift | Thermal | Equilibration between 1H- and 2H-isomers | 2H-Phosphole | thieme-connect.ded-nb.info |

| Dimerization | Thermal (elevated temp.) | [4+2] cycloaddition involving 3H-phosphole intermediate | Phosphole dimers | d-nb.info |

| Ring Expansion | Thermal/Pyrolysis | Reaction of phosphole adducts (e.g., with dichlorocarbene) | Dihydrophosphorins, other expanded rings | cdnsciencepub.comacs.org |

| Photochromism | UV/Visible Light Irradiation | Photocyclization and photocycloreversion | Closed-ring and open-ring isomers | rsc.org |

| Photochemical Annulation | Visible Light, Photocatalyst (e.g., 4CzIPN), Anodic Oxidation | Intermolecular electron transfer | Benzo[b]phosphole oxides | uni-regensburg.de |

| Dehydrogenative Cyclization | Visible Light, Lewis Acid (e.g., Bi(OTf)₃) | Singlet excited state, rate-limiting C-H cleavage | Condensed phospholes | rsc.org |

Ring-Opening and Cleavage Mechanisms of Phosphole Frameworks

The phosphole framework can be opened or cleaved through several mechanistic pathways, often involving nucleophilic or reductive methods. These reactions are synthetically valuable for modifying the substituents on the phosphorus atom or for creating linear organophosphorus compounds. scielo.brscielo.br

One of the most characteristic reactions of phospholes is the cleavage of the exocyclic phosphorus-carbon bond by alkali metals such as lithium or sodium in a solvent like tetrahydrofuran. scielo.brscielo.brthieme-connect.de This process results in the formation of a planar and highly aromatic phospholide anion. scielo.brthieme-connect.de These anions are potent nucleophiles at the phosphorus center and readily react with various electrophiles, providing a versatile route to synthesize new phospholes with different P-substituents. scielo.brscielo.br

Nucleophilic attack at the phosphorus atom is another key mechanism for ring cleavage. scielo.br For instance, treatment of 1-phenyl-3,4-dimethylphosphole with tert-butyllithium (B1211817) leads to the displacement of the phenyl group and the formation of 1-tert-butyl-3,4-dimethylphosphole via a phosphoranyl anion intermediate. scielo.br This highlights the enhanced reactivity of the phosphorus atom in phospholes towards nucleophiles. scielo.br

Ring-opening can also be induced electrochemically. Phosphonium salts derived from phospholes have been shown to undergo ring-opening upon electrochemical reduction. researcher.life Furthermore, radical-induced ring-opening polymerization has been computationally studied for related phosphorus heterocycles like phosphetanes, suggesting that homolytic substitution at the phosphorus atom can lead to the cleavage of a P-C bond within the ring. researchgate.net In some cases, palladium-catalyzed reactions designed for phosphole synthesis can proceed through mechanisms involving the cleavage of a C-P bond in a plausible intermediate metallacycle. lookchem.com

| Mechanism | Reagents/Conditions | Key Intermediates | Products | Reference |

|---|---|---|---|---|

| Reductive Cleavage | Alkali metals (Li, Na, K) in THF | Aromatic phospholide anion | Phospholide anions (for subsequent functionalization) | scielo.brscielo.brthieme-connect.de |

| Nucleophilic Substitution at P | Alkyllithium compounds (e.g., t-BuLi) | Phosphoranyl anion | New P-substituted phospholes | scielo.br |

| Electrochemical Reduction | Electrochemical potential | Radical anions | Ring-opened products | researcher.life |

| Palladium-Catalyzed C-P Cleavage | Pd(OAc)₂ catalyst, heat | Cyclopalladated complex | Functionalized phospholes | lookchem.com |

| Radical Ring-Opening | Radical initiators (computationally studied for related rings) | Propagating radical species | Poly(phosphinocarbons) | researchgate.net |

Compound Index

| Compound Name |

|---|

| This compound |

| 1H-phosphole |

| 2H-phosphole |

| 3H-phosphole |

| Benzo[b]phosphole oxide |

| 1-phenyl-3,4-dimethylphosphole |

| 1-tert-butyl-3,4-dimethylphosphole |

| Dihydrophosphorin |

| Phosphetane |

Advanced Spectroscopic and Structural Characterization of 4 Methyl 2h Phosphole Derivatives

X-ray Crystallographic Analysis for Solid-State Structures of Phosphole Compounds

Table 1: Selected Crystallographic Data for a 2H-Phosphole Derivative Data sourced from a study on Tetramethyl 1,1,2-triphenyl-2H-1λ5-phosphole-2,3,4,5-tetracarboxylate. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.445 (6) |

| b (Å) | 10.897 (4) |

| c (Å) | 13.778 (4) |

| α (°) | 73.93 (3) |

| β (°) | 72.54 (4) |

| γ (°) | 69.24 (4) |

These data points are crucial for building a fundamental understanding of the steric and electronic properties of the 2H-phosphole ring system, which would be applicable to the 4-methyl derivative.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Insights

NMR spectroscopy is a cornerstone technique for characterizing the structure and behavior of molecules in solution. For phosphole derivatives, a multi-pronged NMR approach is particularly insightful.

Multi-dimensional NMR Techniques (e.g., 31P, 1H, 13C NMR applications)

The combination of ¹H, ¹³C, and ³¹P NMR spectroscopy provides a complete picture of the molecular framework.

³¹P NMR: As the most direct probe of the phosphorus environment, ³¹P NMR is exceptionally sensitive to the oxidation state, coordination number, and electronic environment of the phosphorus atom. In phosphole derivatives, the ³¹P chemical shift (δ) can vary widely. For instance, trivalent (σ³) phospholes resonate in a different region compared to their pentavalent (σ⁴) oxide or sulfide (B99878) counterparts. kyoto-u.ac.jp The chemical shift for a P-sulfide dithieno[3,4-b:3',4'-d]phosphole, for example, appears around δ = 21.2–23.3 ppm, while the corresponding trivalent phosphole resonates at δ = –31.8 ppm. kyoto-u.ac.jp

¹H and ¹³C NMR: These spectra provide detailed information about the organic scaffold of the molecule. The chemical shifts and coupling constants (J-couplings), particularly JPC and JHH, help to establish connectivity. For example, in a study of a phenyl(2-(phenylethynyl)phenyl)phosphine oxide, a precursor to benzophospholes, a large one-bond P-H coupling constant (JPH ≈ 496.5 Hz) was observed in the ¹H-coupled ³¹P NMR spectrum, confirming the P-H bond. rsc.org Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning all proton and carbon signals, which is essential for confirming the substitution pattern, such as the position of the methyl group in 4-methyl-2H-phosphole.

Table 2: Representative NMR Data for Phosphole Derivatives

| Compound Type | Nucleus | Typical Chemical Shift (δ, ppm) | Key Feature | Reference |

|---|---|---|---|---|

| 1-Phenyl-2,5-diarylphosphole Oxide | ³¹P | ~43.5 | σ⁴ Phosphorus environment | acs.org |

| Dithienophosphole Sulfide | ³¹P | 21.2 - 23.3 | σ⁴ Phosphorus (P=S) | kyoto-u.ac.jp |

| Trivalent Dithienophosphole | ³¹P | -31.8 | σ³ Phosphorus (lone pair) | kyoto-u.ac.jp |

| Phosphole-Palladium Complex | ³¹P | 34.5 - 37.3 | Coordination shift upon binding to metal | oup.com |

Variable Temperature NMR Studies for Conformational Analysis and Tautomerism

Variable Temperature (VT) NMR is a powerful tool for investigating dynamic processes such as conformational changes and tautomeric equilibria. numberanalytics.com The 2H-phosphole tautomer is generally considered to be less stable than the 1H-phosphole isomer, and VT-NMR can be used to study the kinetics and thermodynamics of their interconversion if such an equilibrium exists. diva-portal.org

As the temperature is changed, the rate of exchange between different conformations or tautomers can be manipulated relative to the NMR timescale. At low temperatures ("slow exchange regime"), separate signals for each species may be observed. As the temperature increases, these signals broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures ("fast exchange regime"). Analyzing the line shapes at different temperatures allows for the determination of activation barriers (ΔG‡), enthalpies (ΔH‡), and entropies (ΔS‡) of the dynamic process. rsc.orgnih.gov For this compound, VT-NMR could be used to probe for potential diva-portal.orgbohrium.com-sigmatropic shifts leading to tautomerization or to study the inversion barrier at the phosphorus atom in related chiral phosphole derivatives.

Photoelectron Spectroscopy for Electronic Structure Validation in Phospholes

Photoelectron Spectroscopy (PES) is a direct experimental technique for probing the electronic structure of molecules by measuring the ionization energies required to remove electrons from their molecular orbitals. PES studies on phospholes have been crucial in understanding the nature of the interaction between the phosphorus lone pair (n) and the diene π-system. acs.orgacs.org

The key question in phosphole chemistry regarding its potential "aromaticity" is related to the degree of delocalization of the phosphorus lone pair into the π-system. PES results have shown that the interaction is complex. acs.org It involves not only the expected n/π conjugative mixing but also significant P-C/π hyperconjugative interactions. acs.org Furthermore, the participation of phosphorus d-orbitals has been suggested to play a role in accepting electron density, which complicates simple models of aromaticity based on lone pair donation. acs.org By comparing the PES spectra of phospholes with related heterocycles like pyrroles and thiophenes, researchers can quantify the electronic differences imparted by the phosphorus heteroatom. acs.orgscilit.com These studies provide experimental validation for theoretical calculations of molecular orbital energies and compositions.

Electrochemical Characterization: Cyclic and Differential Pulse Voltammetry of Phosphole Derivatives

Electrochemical methods, particularly Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are essential for probing the redox properties of phosphole derivatives and estimating the energies of their frontier molecular orbitals (HOMO and LUMO). wikipedia.org These properties are critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netacs.org

In a typical CV experiment, the potential is swept linearly and the resulting current is measured. The potentials at which oxidation and reduction events occur provide direct information about the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively. DPV offers higher sensitivity and better resolution for determining these potentials. wikipedia.orgrsc.org

Studies on various phosphole derivatives, such as benzo[b]phosphole oxides and dithienophospholes, have shown that their electronic properties can be finely tuned by modifying the substituents on the phosphole ring or the phosphorus atom itself. diva-portal.orgbohrium.comrsc.org For example, the introduction of electron-donating groups generally lowers the oxidation potential (raises the HOMO energy level), while electron-withdrawing groups have the opposite effect. acs.org These experimental values are often correlated with theoretical calculations to build a comprehensive understanding of the structure-property relationships. diva-portal.org

Table 3: Electrochemical Data for Representative Phosphole Derivatives Data obtained by CV or DPV vs. Fc/Fc⁺. acs.orgrsc.org

| Compound | E_ox (V) | E_HOMO (eV) | E_LUMO (eV) | Reference |

|---|---|---|---|---|

| Dibenzophosphole Derivative (3aa) | 1.29 | -6.09 | -3.04 | acs.org |

| Dibenzophosphole Derivative (3ac) | 0.99 | -5.79 | -2.81 | acs.org |

Coordination Chemistry of 4 Methyl 2h Phosphole As a Ligand

Design and Synthesis of 4-Methyl-2H-phosphole-Based Ligands

The strategic design and synthesis of ligands based on this compound are fundamental to harnessing their potential in coordination chemistry. The methyl group at the 4-position imparts specific steric and electronic properties that can be exploited in ligand design.

Monophosphole and Multidentate Hybrid Phosphole Ligand Architectures

The simplest ligands derived from this compound are monophospholes, where the phosphorus atom serves as the sole coordination point. However, the field has seen significant advancements in the creation of more complex multidentate hybrid ligands. These architectures incorporate the this compound moiety alongside other donor atoms, leading to ligands with tailored coordination properties. For instance, P,N-hybrid ligands, which combine the soft phosphole phosphorus donor with a hard nitrogen donor, have been synthesized. An example is the 2-(phosphol-1-yl)pyridine system. The synthesis of these ligands often involves the reaction of a lithiated phosphole with a suitable electrophile, such as 2-chloropyridine. The modular nature of these syntheses allows for the creation of a library of ligands with varying steric and electronic profiles.

Multidentate ligands offer enhanced stability to the resulting metal complexes through the chelate effect. The design of rigid backbones for these ligands can lead to well-defined coordination geometries, which is crucial for catalytic applications.

Chiral Phosphole Ligands for Asymmetric Coordination

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of chiral ligands for asymmetric catalysis. The this compound framework can be rendered chiral through several strategies. One approach involves the introduction of a chiral substituent on the phosphorus atom or elsewhere on the phosphole ring.

A prominent example of a chiral phosphole ligand is the TADDOL-phosphole hybrid. In these systems, a phospholyl group is attached to the chiral TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) backbone. The synthesis of these ligands typically involves the reaction of a chlorophosphole with the lithiated TADDOL diol. These chiral ligands have been successfully employed in asymmetric catalysis, demonstrating the potential of the phosphole moiety in inducing enantioselectivity.

Metal Complexation Behavior and Coordination Modes of Phosphole Ligands

The coordination of this compound-based ligands to metal centers is multifaceted, with the phosphole unit capable of exhibiting diverse bonding modes.

σ-Donor and π-Donor Ligand Characteristics of Phospholes

Similar to other tertiary phosphines, the phosphorus atom in this compound acts as a σ-donor through its lone pair of electrons. The electronic nature of the substituents on the phosphole ring modulates this σ-donor strength. The electron-releasing methyl group at the 4-position is expected to enhance the basicity of the phosphorus atom.

Beyond σ-donation, phospholes can also engage in π-interactions with the metal center. They can act as π-acceptors by accepting electron density from the metal into the low-lying σ* orbitals of the P-C bonds. Furthermore, the diene system of the phosphole ring can participate in π-donation to the metal. The balance between these electronic effects is a key feature of phosphole ligands and influences the properties of their metal complexes.

Investigation of η⁵-Phospholyl Complexes and Their Coordination Geometries

Upon deprotonation or reductive cleavage of a P-substituent, the 2H-phosphole ring can be converted into a phospholyl anion. This anion is an aromatic 6π-electron system, analogous to the well-known cyclopentadienyl (B1206354) anion. The resulting η⁵-phospholyl ligand can coordinate to metal centers in a sandwich or half-sandwich fashion.

The coordination of the 4-methylphospholyl anion to various metals has been studied. For example, η⁵-phospholyl complexes of iron and ruthenium are known. The coordination geometry of these complexes is often described as a "piano-stool" arrangement in the case of half-sandwich complexes. The methyl group can influence the tilt of the phospholyl ring with respect to the metal, which can have implications for the reactivity of the complex.

| Metal Center | Ligand Type | Coordination Mode | Representative Complex |

| Palladium | P,N-Hybrid | κ²-P,N | [PdCl₂(2-(phosphol-1-yl)pyridine)] |

| Rhodium | Chiral Phosphole | κ¹-P or κ²-P,O | [Rh(COD)(TADDOL-phosphole)]⁺ |

| Iron | Phospholyl | η⁵ | [Fe(η⁵-C₄H₃MeP)(CO)₂]₂ |

Applications in Homogeneous Catalysis with Phosphole-Metal Complexes

The unique steric and electronic properties of this compound-based ligands have led to their application in various homogeneous catalytic reactions.

Palladium complexes bearing phosphole ligands have been investigated as catalysts for cross-coupling reactions. For instance, palladium complexes of P,N-hybrid phosphole-pyridine ligands have shown activity in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid. The efficiency of these catalysts is attributed to the synergistic effect of the hard nitrogen and soft phosphorus donors, which can stabilize the palladium center in different oxidation states of the catalytic cycle.

In the realm of asymmetric catalysis, chiral rhodium complexes of TADDOL-phosphole ligands have been successfully applied to the asymmetric hydroboration of styrenes. These catalyst systems have provided good to excellent enantioselectivities, highlighting the potential of chiral phosphole ligands in creating stereoselective transformations. The steric bulk of the TADDOL backbone and the electronic nature of the phosphole ring are crucial factors in achieving high levels of asymmetric induction.

The continued exploration of this compound and its derivatives as ligands is expected to lead to the development of even more efficient and selective catalysts for a wide range of chemical transformations.

Asymmetric Catalysis with Chiral Phosphole-Metal Complexes

The development of chiral phosphine (B1218219) ligands is crucial for asymmetric catalysis, aiming to create highly efficient and enantioselective transformations. jst.go.jpnih.gov P-chiral phospholes, where the phosphorus atom is the stereogenic center, are particularly attractive because the chiral center is in close proximity to the coordinated metal, potentially leading to remarkable chiral induction. thieme-connect.com

The synthesis of P-stereogenic phospholes can be achieved through methods like the desymmetric C–H arylation of o-bromoaryl phosphine oxides catalyzed by palladium complexes with chiral ligands. thieme-connect.com Another effective strategy involves the asymmetric Diels-Alder reaction of 2H-phospholes with chiral dienophiles, which can produce P-chiral 1-phosphanorbornenes with high diastereoselectivity. rsc.orgresearchgate.net These can then be converted into a variety of functionalized P-chiral ligands.

Rhodium and Palladium complexes bearing these chiral phosphole-based ligands have been successfully applied in several asymmetric reactions. For instance, new chiral 1-pyrrolidinophosphole ligands have been synthesized and used to form palladium(II) and platinum(II) complexes. researchgate.net While these complexes were efficient catalysts in the asymmetric allylic substitution of 1,3-diphenyl-2-propenylacetate, they provided only moderate enantioselectivities (up to 58% ee). researchgate.netresearchgate.net This highlights the critical role of the ligand's structural and electronic properties in achieving high levels of stereocontrol.

| Catalyst System | Reaction | Substrate | Max. Enantiomeric Excess (ee) | Reference(s) |

| [PdCl₂(chiral 1-pyrrolidinophosphole)₂] | Asymmetric Allylic Alkylation | 1,3-diphenylprop-2-enylacetate | 58% | researchgate.netresearchgate.net |

| Rh(I) / Chiral Pyrrolidino-phosphole | Asymmetric Hydrogenation | Methyl 2-(acetamido)acrylate | Moderate (up to 58%) | researchgate.net |

| Pd(OAc)₂ / Chiral Ligand | Intramolecular Direct Arylation | o-bromoaryl phosphine oxides | up to 94% | thieme-connect.com |

Olefin Polymerization and Copolymerization Catalyzed by Phosphole-Metal Systems

Phosphole ligands have been explored in the field of olefin polymerization, where they can be part of the catalyst system for both early and late transition metals. google.commdpi.com The electronic properties and steric bulk of the phosphole ligand can significantly influence the catalyst's activity, the molecular weight of the resulting polymer, and the degree of branching. d-nb.info

Late transition metal catalysts, in particular, have benefited from diverse ligand designs, including those with phosphorus donor atoms. mdpi.com These systems are often more tolerant of functional groups compared to early transition metal catalysts. d-nb.info While specific data on this compound is not available, phosphole ligands in general are recognized as a valid class of heteroatom ligands for group 4 organometallic catalysts used in olefin polymerization. google.com The phosphole ring can be substituted with various hydrocarbyl radicals, allowing for the fine-tuning of the catalyst's performance. google.com

Catalyst systems based on late transition metals like nickel and palladium, often featuring α-diimine or other P,N-chelating ligands, have demonstrated the ability to produce polyolefins with unique microstructures, including branched polymers from ethylene (B1197577) alone through a "chain-walking" mechanism. d-nb.info The incorporation of phosphole moieties into these ligand frameworks is an active area of research aimed at developing new generations of catalysts. researchgate.net

| Catalyst System | Monomer(s) | Polymer Properties | Reference(s) |

| Group 4 Metal / Phosphole Ligand | Olefins | General applicability for polyolefin synthesis. | google.com |

| Late Transition Metal / P,N-Ligand | Ethylene, α-Olefins | Can produce branched polyolefins via chain-walking. | mdpi.comd-nb.info |

| Ni & Pd α-diimine catalysts | Ethylene | Production of high molecular weight polymers with controlled branching. | d-nb.info |

Hydroformylation, Hydrogenation, and Hydroboration Reactions Mediated by Phosphole Ligands

Phosphole-based ligands have demonstrated significant utility in a range of important catalytic transformations, including hydroformylation, hydrogenation, and hydroboration. Their unique electronic properties, which are a blend of σ-donor and π-acceptor capabilities, can be tuned by modifying substituents on the phosphole ring, making them versatile for different catalytic applications. researchgate.netrsc.org

Hydroformylation: Rhodium complexes containing phosphole ligands are effective catalysts for the hydroformylation of olefins. acs.orgresearchgate.net In the hydroformylation of estragole, phosphole-promoted rhodium catalysts showed better selectivity in the hydroformylation step compared to non-promoted or phosphite-promoted systems. researchgate.net These ligands provide an excellent balance, favoring high chemoselectivity and reasonable reaction rates. Similarly, a bidentate aminophosphole-olefin ligand was used with Rh(I) to catalyze the hydroformylation of both mono- and disubstituted olefins under mild conditions. acs.org The strong π-accepting character of both the phosphole and the olefin moiety in the ligand was proposed to contribute to the high catalytic activity. acs.org

Hydrogenation: Metal-phosphole complexes are also active catalysts for hydrogenation reactions. Ruthenium complexes with 1-phenyl-3,4-dimethylphosphole (DMPP) ligands have been shown to catalyze the hydrogenation of allylbenzene. acs.org In another example, a cationic ruthenium-cymene complex with a 1-(2-methylpyridine)phosphole ligand was highly efficient in the transfer hydrogenation of ketones, achieving very high turnover numbers (TON). acs.org Rhodium complexes of phospholes have also been investigated for the homogeneous hydrogenation of 1-hexene, with some showing rates comparable to well-known catalysts like hydridocarbonyltris(triphenylphosphine)rhodium(I). cdnsciencepub.comcdnsciencepub.com

Hydroboration: The use of phosphole ligands in hydroboration has also been reported. Rhodium complexes prepared in situ from [Rh(η⁴-COD)₂][BF₄] and specific phosphole ligands have been shown to catalyze the hydroboration of various olefins. rsc.org

| Reaction | Catalyst System | Substrate | Key Findings | Reference(s) |

| Hydroformylation | Rh(I) / Aminophosphole-olefin ligand | Disubstituted olefins | Efficient catalysis under mild conditions. | acs.org |

| Hydroformylation | Rh(I) / Phosphole | Estragole | High selectivity and efficiency. | researchgate.net |

| Hydrogenation | [RuCl(cymene)(phosphole-pyridine)]⁺ | Ketones | High TON and TOF numbers. | acs.org |

| Hydrogenation | Rhodium / Phosphole complexes | 1-Hexene | Rates comparable to standard Rh catalysts. | cdnsciencepub.comcdnsciencepub.com |

| Hydrogenation | Ruthenium / 1-phenyl-3,4-dimethylphosphole | Allylbenzene | Catalyzed both hydrogenation and isomerization. | acs.org |

| Hydroboration | [Rh(η⁴-COD)₂][BF₄] / Phosphole | Olefins | Active catalytic system. | rsc.org |

Applications in Materials Science and Optoelectronics

Phosphole-Containing π-Conjugated Systems for Organic Electronic Materials

Phospholes possess unique electronic characteristics that make them highly suitable for organic electronic materials. Their weak aromaticity, a consequence of the pyramidal geometry at the phosphorus atom which limits lone pair delocalization, facilitates strong electronic communication in extended π-conjugated systems. core.ac.ukrsc.org This structure leads to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), a property that can be finely tuned through chemical modifications at the phosphorus center. mdpi.comcore.ac.uk

The creation of phosphole-based chromophores involves integrating the phosphole ring into larger π-conjugated skeletons. A primary synthetic route is the Fagan-Nugent method, which utilizes a zirconacyclopentadiene intermediate that can be reacted with a phosphorus dihalide to form the phosphole ring. core.ac.uk Other significant methods include Stille coupling and Ti(II)-mediated cyclizations, which allow for the synthesis of complex structures like α,α'-diarylacenaphtho[1,2-c]phosphole P-oxides. nih.gov

The design of these chromophores often targets donor-acceptor (D-A) architectures to induce intramolecular charge transfer (ICT) characteristics. hku.hk For instance, dithienophosphole (DTP) systems designed with a donor-acceptor-donor structure have been shown to exhibit strong absorption in the visible spectrum and intense emission with high quantum yields. hku.hk The introduction of various aryl groups and other heterocycles, such as thiophene (B33073) or furan, into the phosphole skeleton has a profound impact on the resulting electronic and optical properties. mdpi.com

Phosphole derivatives are recognized for their pronounced luminescence, making them excellent candidates for a variety of applications. researchgate.net The incorporation of a phosphole motif into aryl-rich, π-conjugated frameworks has led to the development of highly efficient luminogens. rsc.org A particularly important phenomenon observed in these systems is Aggregation-Induced Emission (AIE). rsc.orgacs.org AIE describes the property where molecules are non-emissive in dilute solutions but become highly luminescent in an aggregated or solid state. acs.orgencyclopedia.pub

This effect in phosphole-based systems is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In solution, the rotation of peripheral groups (like phenyl rings) provides a non-radiative decay pathway for the excited state. rsc.org In the solid state, these rotations are hindered, closing the non-radiative channel and forcing the excited state to decay via fluorescence, leading to high quantum yields. rsc.orgrsc.org Facile modification of phosphole oxides can produce new AIE luminogens with significant fluorescence quantum yields in the solid state, demonstrating the tunability of these materials. rsc.org

Table 1: Photophysical Properties of Representative Phosphole Derivatives This table presents data for various phosphole luminogens to illustrate the range of properties achievable with the phosphole scaffold.

| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Dithienophosphole Derivative | ~420 | ~530 | up to 0.68 (in solution) | hku.hkacs.org |

| Benzophospholo[3,2-b]indole (BPI) | ~355 | ~450 | 0.50 - 0.72 (in CH2Cl2) | mdpi.combeilstein-journals.org |

| Phenyl-Substituted AIE Luminogen (Oxide) | Not specified | Not specified | 36 - 78% (in solid state) | rsc.org |

| Germyl-Substituted Phosphole | 373 (solid) | 532 (solid) | 14% (in solid state) | acs.org |

| Dibenzophosphole | 290–365 | 360–490 | up to 0.98 | rsc.org |

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The tunable electronic properties and high solid-state luminescence of phosphole derivatives make them highly attractive for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). core.ac.ukacs.org

In OLEDs, phosphole derivatives have been successfully employed as the active emissive layer. The first incorporation of a π-conjugated phosphole derivative into an OLED was reported in 2003, using a thiophene-phosphole-thiophene structure. core.ac.uk Since then, various phosphole-based materials, including phosphahelicenes and dithieno[3,2-b:2',3'-d]phospholes, have been used as efficient emitters, with their performance and emission color being tunable through chemical design. core.ac.uknih.govepj-conferences.org The steric bulk afforded by the pyramidal phosphorus atom can prevent π-stacking in the solid state, which helps to maintain high fluorescence quantum yields. core.ac.ukscispace.com

In OPVs, phosphole derivatives, particularly phosphole P-oxides, are valuable as n-type semiconducting materials. Their inherent electron-accepting character makes them suitable for use as electron-transport layers (ETLs) or as cathode buffer layers. nih.govresearchgate.netrsc.org For example, the insertion of diarylacenaphtho[c]phosphole P-oxides as a buffer layer was shown to improve the power conversion efficiency of polymer-based OPV devices. nih.gov Dithienophosphole compounds have also been used as the donor material in vacuum-deposited OPV devices, achieving power conversion efficiencies of up to 4.23%. acs.org

A key advantage of phospholes is the ability to tune their electronic properties by modifying the oxidation state and coordination environment of the phosphorus atom. researchgate.netnih.gov Trivalent (σ³-P) phospholes possess a lone pair of electrons, whereas pentavalent (σ⁴-P) phospholes, such as phosphole oxides (P=O) and sulfides (P=S), have different electronic profiles.

Oxidation of the phosphorus atom to P=O or P=S transforms the phosphole into a potent electron-accepting unit. mdpi.comresearchgate.net This change is due to the stabilization of the LUMO energy level through hyperconjugation between the π* orbital of the diene and the σ* orbital of the exocyclic P-C bond. mdpi.comkyoto-u.ac.jp This enhanced electron affinity is particularly beneficial for creating electron-transport and n-type materials for electronic devices. researchgate.netrsc.org The choice of oxidation state allows for the systematic tuning of HOMO/LUMO energy levels, emission wavelengths, and charge-transport characteristics, providing a powerful tool for optimizing device performance. epj-conferences.orgnih.gov

Table 2: Performance of Selected Optoelectronic Devices Incorporating Phosphole Derivatives This table provides examples of device performance metrics, showcasing the practical application of phosphole-based materials.

| Device Type | Phosphole Material Role | Phosphole Derivative Type | Key Performance Metric | Reference |

|---|---|---|---|---|

| OPV | Donor Material | Dithienophosphole Oxide | PCE up to 4.23% | acs.org |

| OLED | Emissive Layer | Dithienophosphole Oxide | EQE up to 3.0% | acs.org |

| OPV | Cathode Buffer Layer | Diarylacenaphtho[c]phosphole P-oxide | Improved PCE | nih.gov |

| OPV | Acceptor Material | P,S-bridged copolymer | PCE up to 0.65% | researchgate.net |

Polymeric Materials Incorporating Phosphole Units

The integration of phosphole units into polymer backbones has led to the development of novel π-conjugated polymeric materials with low optical band gaps. nih.gov These polymers are often designed as alternating donor-acceptor systems to facilitate intramolecular charge transfer, a desirable characteristic for photovoltaic applications. nih.gov

Synthesis of these polymers is typically achieved through methods like Stille coupling or the oxidative polymerization of phosphole-thienyl monomers. researchgate.netnih.gov For example, a polymer with alternating thiophene (donor) and phosphole (acceptor) units exhibits a narrower band gap (1.78 eV) compared to poly(thiophene) (2.25 eV), making it more effective at harvesting solar energy. nih.gov The properties of these polymers can be further tuned by chemical modification of the phosphorus atom, such as oxidation to P=O or P=S, which alters the optical and electrochemical characteristics of the final material. researchgate.netnih.gov While the synthesis of polymerizable phosphole monomers can be challenging, the resulting materials show great promise for applications in optoelectronic devices. dtic.mildtic.mil The incorporation of low-aromaticity phosphole units has been shown to significantly increase electron delocalization in the polymer chain compared to systems based solely on more aromatic heterocycles like thiophene. mdpi.com

Synthesis of Phosphole-Based π-Conjugated Polymers

The synthesis of π-conjugated polymers incorporating a phosphole ring is a well-established field. Common methods include transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira-Hagihara couplings. electrochemsci.orggoogle.com These reactions typically involve the polymerization of dihalo-substituted phosphole monomers with appropriate co-monomers. Another significant route involves the post-element transformation of organotitanium polymers. researchgate.netrsc.org This method allows for the creation of regioregular phosphole-containing polymers. rsc.org

A variety of substituents, including phenyl, thienyl, and pyridyl groups, have been successfully incorporated into phosphole-based polymers, and their effects on the material's optical and electronic properties have been extensively studied. Current time information in Bangalore, IN.diva-portal.org For instance, the introduction of thienyl groups has been shown to facilitate the creation of electroactive films with low optical band gaps. researchgate.netmdpi.com

However, a specific methodology for the synthesis of π-conjugated polymers from 4-Methyl-2H-phosphole is not documented in the reviewed literature. While studies on related compounds like 3,4-dimethyl-1-phenylphosphole exist, the electronic and steric effects of a lone methyl group at the 4-position of the 2H-phosphole tautomer remain uninvestigated in the context of polymer synthesis. acs.org

Electrochemical Polymerization Strategies for Phosphole Derivatives

Electrochemical polymerization is a powerful technique for creating thin, conductive polymer films directly on an electrode surface. researchgate.netnih.gov This method has been successfully applied to various phosphole derivatives, particularly those end-capped with easily oxidizable groups like 3,4-ethylenedioxythiophene (B145204) (EDOT). researchgate.netrsc.org The low oxidation potential of EDOT allows for the electropolymerization of monomers that would otherwise be difficult to process due to the reactivity of the phosphorus center. researchgate.netrsc.org

The process typically involves cyclic voltammetry or potentiostatic methods in a three-electrode cell containing the monomer and a supporting electrolyte. electrochemsci.orgnih.gov The properties of the resulting polymer film, such as its conductivity, electrochromic behavior, and morphology, are highly dependent on the monomer structure, the electrolyte, and the polymerization conditions. electrochemsci.org

While the electropolymerization of various phosphole monomers has been demonstrated, there are no specific reports on the electrochemical polymerization of This compound . The reactivity of this specific monomer under electrochemical conditions, the potential for successful film formation, and the properties of the resulting polymer are all areas that require future investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.